molecular formula C13H14N4O4 B3134831 5-methoxy-N,N-dimethyl-4-(3-nitrophenoxy)pyrimidin-2-amine CAS No. 400084-05-1

5-methoxy-N,N-dimethyl-4-(3-nitrophenoxy)pyrimidin-2-amine

Cat. No.: B3134831
CAS No.: 400084-05-1
M. Wt: 290.27 g/mol
InChI Key: ZGVNGWPKMHJJHP-UHFFFAOYSA-N
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Description

5-methoxy-N,N-dimethyl-4-(3-nitrophenoxy)pyrimidin-2-amine is a synthetic organic compound with potential applications in various fields of research and industry. Its molecular structure consists of a pyrimidine ring substituted with a methoxy group, dimethylamine, and a nitrophenoxy group, making it a unique compound with interesting chemical properties.

Preparation Methods

The synthesis of 5-methoxy-N,N-dimethyl-4-(3-nitrophenoxy)pyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the nitrophenoxy group: This can be done through a nucleophilic aromatic substitution reaction, where the nitrophenol reacts with the pyrimidine derivative in the presence of a base.

    Dimethylation of the amine: The final step involves the dimethylation of the amine group using formaldehyde and formic acid or other suitable reagents.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

5-methoxy-N,N-dimethyl-4-(3-nitrophenoxy)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and pyrimidine derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a probe for studying biological processes, particularly those involving pyrimidine metabolism.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methoxy-N,N-dimethyl-4-(3-nitrophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit enzymes involved in pyrimidine metabolism, leading to changes in cellular function and growth. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

5-methoxy-N,N-dimethyl-4-(3-nitrophenoxy)pyrimidin-2-amine can be compared with other similar compounds, such as:

    5-methoxy-N,N-dimethyltryptamine: A naturally occurring psychoactive compound with similar structural features but different biological effects.

    4-nitrophenoxy derivatives: Compounds with similar nitrophenoxy groups but different core structures, which may have different chemical and biological properties.

    Pyrimidine derivatives: Compounds with similar pyrimidine cores but different substituents, which may affect their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-methoxy-N,N-dimethyl-4-(3-nitrophenoxy)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-16(2)13-14-8-11(20-3)12(15-13)21-10-6-4-5-9(7-10)17(18)19/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVNGWPKMHJJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)OC2=CC=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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